Tert-butyl 4-(trans-3-ethynylcyclobutoxy)piperidine-1-carboxylate
Description
Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and an ethynylcyclobutoxy group
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethynylcyclobutyl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-5-12-10-14(11-12)19-13-6-8-17(9-7-13)15(18)20-16(2,3)4/h1,12-14H,6-11H2,2-4H3 |
InChI Key |
ATTSBZAHXUTNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CC(C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: This step may involve the use of ethynylating agents under controlled conditions.
Attachment of the Cyclobutoxy Group: This can be done through nucleophilic substitution reactions.
Addition of the Tert-butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(cyclobutoxy)piperidine-1-carboxylate: Lacks the ethynyl group.
tert-Butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate: Similar structure but different substituents.
The uniqueness of Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
